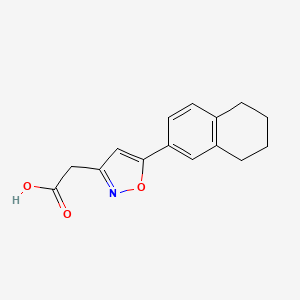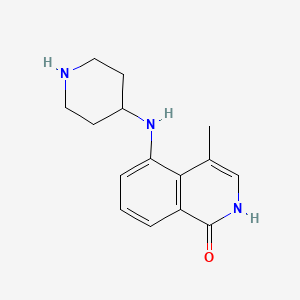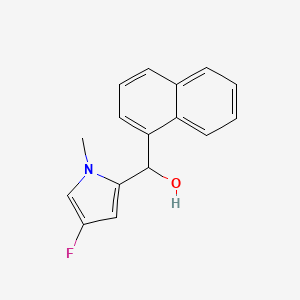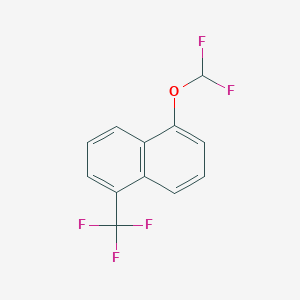![molecular formula C14H9NO2S B11858707 Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
Benzo[d]isothiazol-5-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]isothiazol-5-yl benzoate est un composé chimique de formule moléculaire C14H9NO2S. Il s'agit d'un dérivé du benzo[d]isothiazole, un composé hétérocyclique contenant à la fois des atomes de soufre et d'azote dans sa structure.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du benzo[d]isothiazol-5-yl benzoate implique généralement la réaction de dérivés de benzo[d]isothiazole avec de l'acide benzoïque ou ses dérivés. Une méthode courante est l'estérification du benzo[d]isothiazol-5-ol avec de l'acide benzoïque en présence d'un agent déshydratant tel que le chlorure de thionyle ou la dicyclohexylcarbodiimide (DCC). La réaction est généralement réalisée sous reflux pour assurer une conversion complète.
Méthodes de production industrielle
La production industrielle du this compound peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final peut être obtenue par des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le benzo[d]isothiazol-5-yl benzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes de this compound.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools de this compound correspondants.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols) sont couramment utilisés.
Principaux produits formés
Oxydation : Oxydes de this compound.
Réduction : Alcools de this compound.
Substitution : Divers dérivés substitués de this compound.
Applications de la recherche scientifique
Le this compound a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et entraînant divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les processus pathologiques, exerçant ainsi des effets thérapeutiques.
Applications De Recherche Scientifique
Benzo[d]isothiazol-5-yl benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of benzo[d]isothiazol-5-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Le benzo[d]isothiazol-5-yl benzoate peut être comparé à d'autres composés similaires, tels que :
Benzo[d]isothiazole : Le composé parent, qui ne possède pas le groupe ester benzoate.
Benzo[d]thiazole : Un composé apparenté avec un atome de soufre à une position différente.
Benzothiazole : Un autre hétérocycle contenant du soufre avec des activités biologiques différentes.
La singularité du this compound réside dans sa structure spécifique, qui lui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C14H9NO2S |
|---|---|
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
1,2-benzothiazol-5-yl benzoate |
InChI |
InChI=1S/C14H9NO2S/c16-14(10-4-2-1-3-5-10)17-12-6-7-13-11(8-12)9-15-18-13/h1-9H |
Clé InChI |
AYFORPZBDJCJPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)SN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)






![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)




